molecular formula C15H25NO B4915280 N-tert-butyl-4-(3-methylphenoxy)butan-1-amine

N-tert-butyl-4-(3-methylphenoxy)butan-1-amine

Cat. No.: B4915280
M. Wt: 235.36 g/mol
InChI Key: ZWWAQWJSPCGFNH-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(3-methylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a butan-1-amine chain, and a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(3-methylphenoxy)butan-1-amine typically involves the reaction of tert-butylamine with 4-(3-methylphenoxy)butan-1-ol. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(3-methylphenoxy)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-4-(3-methylphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(3-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine
  • N-tert-butyl-4-(4-methylphenoxy)butan-1-amine
  • N-tert-butyl-4-(2-methylphenoxy)butan-1-amine

Uniqueness

N-tert-butyl-4-(3-methylphenoxy)butan-1-amine is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

N-tert-butyl-4-(3-methylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-13-8-7-9-14(12-13)17-11-6-5-10-16-15(2,3)4/h7-9,12,16H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWAQWJSPCGFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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